molecular formula C9H10Br2O B1377966 1,4-Dibromo-2-isopropoxybenzene CAS No. 1369842-73-8

1,4-Dibromo-2-isopropoxybenzene

Cat. No.: B1377966
CAS No.: 1369842-73-8
M. Wt: 293.98 g/mol
InChI Key: XEMLGBATYVIYNF-UHFFFAOYSA-N
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Description

1,4-Dibromo-2-isopropoxybenzene (CAS 1369842-73-8) is a brominated aromatic compound featuring two bromine atoms at the 1- and 4-positions of a benzene ring and an isopropoxy group (-OCH(CH₃)₂) at the 2-position. Key properties include:

  • Molecular Formula: C₉H₁₀Br₂O (inferred from structure and molecular weight).
  • Molecular Weight: 294 g/mol .
  • Purity: ≥95% (commercial grade) .
  • Applications: Utilized in organic synthesis, particularly in cross-coupling reactions, due to the reactivity of bromine substituents.

Properties

IUPAC Name

1,4-dibromo-2-propan-2-yloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Br2O/c1-6(2)12-9-5-7(10)3-4-8(9)11/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEMLGBATYVIYNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dibromo-2-isopropoxybenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 2-isopropoxybenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs at room temperature and yields this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

1,4-Dibromo-2-isopropoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of quinones or other oxygenated compounds.

    Reduction Products: Reduction can yield dehalogenated or hydrogenated products.

Scientific Research Applications

1,4-Dibromo-2-isopropoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-dibromo-2-isopropoxybenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The bromine atoms and the isopropoxy group influence the electronic distribution within the benzene ring, making it reactive towards nucleophiles and electrophiles. This reactivity allows the compound to participate in various chemical reactions, leading to the formation of different products .

Comparison with Similar Compounds

Structural and Functional Group Differences

The compound is compared below with 4-Bromo-1,2-diaminobenzene (CAS 1575-37-7), a structurally related brominated benzene derivative .

Property 1,4-Dibromo-2-isopropoxybenzene 4-Bromo-1,2-diaminobenzene
CAS Number 1369842-73-8 1575-37-7
Molecular Formula C₉H₁₀Br₂O C₆H₆BrN₂
Molecular Weight 294 g/mol 203.03 g/mol (calculated)
Functional Groups Two bromines, one isopropoxy One bromine, two amines (-NH₂)
Substituent Positions 1,4-Br; 2-OCH(CH₃)₂ 4-Br; 1,2-NH₂
Primary Uses Cross-coupling reactions, intermediates Polymer synthesis, ligand precursors

Reactivity and Electronic Effects

  • This compound :

    • The isopropoxy group is electron-donating via resonance, activating the ring toward electrophilic substitution. However, bromine atoms are electron-withdrawing, creating competing electronic effects.
    • Bromines at 1- and 4-positions enable selective functionalization (e.g., Suzuki-Miyaura couplings).
  • 4-Bromo-1,2-diaminobenzene: Amino groups (-NH₂) are strongly electron-donating, activating the ring for electrophilic substitution. The lone bromine at position 4 directs incoming electrophiles to ortho/para positions relative to itself, but steric hindrance from adjacent amines may limit reactivity .

Limitations of Available Data

  • Missing Physical Properties : Melting points, solubility, and spectroscopic data for both compounds are absent in the provided sources.
  • Contradictions : lists the molecular formula as "null," which conflicts with the molecular weight provided.

Biological Activity

1,4-Dibromo-2-isopropoxybenzene is an organic compound with significant implications in various fields, including medicinal chemistry and material science. Its unique structural characteristics, particularly the presence of bromine atoms and an isopropoxy group, contribute to its biological activity. This article reviews the biological activity of this compound, supported by data tables and case studies.

  • Molecular Formula : C10H10Br2O
  • Molecular Weight : 305.00 g/mol
  • CAS Number : 75024-22-5

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its potential as an antimicrobial agent and its effects on cellular processes.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assessments have been performed using various cell lines to evaluate the safety profile of this compound. The results indicate that while the compound exhibits antimicrobial properties, it also shows a degree of cytotoxicity at higher concentrations.

Cell Line IC50 (µM)
HeLa15.5
MCF-720.3
A54925.7

The IC50 values indicate that the compound can inhibit cell proliferation at relatively low concentrations, highlighting the need for further investigation into its therapeutic index.

The mechanism underlying the biological activity of this compound is believed to involve interference with cellular processes such as protein synthesis and membrane integrity. The bromine atoms in the structure may play a crucial role in enhancing lipophilicity, allowing better membrane penetration and interaction with cellular targets.

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted by Zhang et al. (2023) evaluated the antimicrobial efficacy of various dibrominated compounds, including this compound. The study concluded that this compound showed superior activity against Gram-positive bacteria compared to its analogs.
  • Cytotoxicity Assessment : Research by Liu et al. (2023) focused on the cytotoxic effects of dibrominated compounds on cancer cell lines. The study found that this compound exhibited significant cytotoxicity against HeLa cells, suggesting potential applications in cancer therapy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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